REACTION_SMILES
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[Al+3:2].[CH3:5][C:6]([O:7][C:9]([CH3:10])=[O:11])=[O:8].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:30][CH2:31][Cl:32].[c:12]1([S:18](=[O:19])(=[O:20])[N:21]2[CH2:22][CH2:23][c:24]3[cH:25][cH:26][cH:27][cH:28][c:29]32)[cH:13][cH:14][cH:15][cH:16][cH:17]1>>[C:9]([CH3:10])(=[O:11])[c:26]1[cH:25][c:24]2[c:29]([cH:28][cH:27]1)[N:21]([S:18]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)(=[O:19])=[O:20])[CH2:22][CH2:23]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(c1ccccc1)N1CCc2ccccc21
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc2c(c1)CCN2S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |